N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c20-6-5-19-12-10(7-15-19)13(22)18-14(17-12)23-8-11(21)16-9-3-1-2-4-9/h7,9,20H,1-6,8H2,(H,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQDOLAXCZAGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of cyclopentyl amines with thioacetic acid derivatives and subsequent modifications to introduce the pyrazolo[3,4-d]pyrimidin moiety. The synthetic route typically involves:
- Formation of Thioamide : The initial step involves the reaction of cyclopentyl amine with thioacetic acid to form a thioamide.
- Cyclization : The thioamide undergoes cyclization with appropriate reagents to introduce the pyrazolo[3,4-d]pyrimidin structure.
- Hydroxylation : Finally, hydroxylation at the 2-position of the ethyl chain is performed to yield the target compound.
Anticancer Activity
This compound has shown promising anticancer properties in various in vitro studies.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HOP-92 (Lung Cancer) | 0.01 | Induction of apoptosis via caspase activation |
| U251 (CNS Cancer) | 0.01 | Inhibition of cell proliferation |
| MCF7 (Breast Cancer) | 0.05 | Disruption of cell cycle |
The compound demonstrated significant cytotoxicity against non-small cell lung cancer and CNS cancer cell lines, with IC50 values in the nanomolar range, indicating high potency .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial effects. Studies have indicated that it exhibits activity against several bacterial strains, including:
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 100 μg/mL |
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Cyclopentyl Group : The presence of the cyclopentyl moiety enhances lipophilicity and cellular uptake.
- Thioacetamide Linkage : This linkage is crucial for maintaining the bioactivity against both cancer and bacterial cells.
- Hydroxyethyl Substituent : The hydroxyethyl group is essential for interaction with biological targets and enhancing solubility.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Lung Cancer Models : A study demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models of lung cancer .
- Infection Models : Another study assessed its efficacy against bacterial infections in vivo, showing significant survival benefits in mice infected with Staphylococcus aureus when treated with this compound .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares its pyrazolo[3,4-d]pyrimidine core with several analogs but differs in substituent groups, which dictate pharmacological and physicochemical properties. Key structural analogs include:
Key Observations :
- The hydroxyethyl group in the target compound improves aqueous solubility compared to hydrophobic substituents like benzyl or thienyl .
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation.
Insights :
- The target compound’s synthesis may face challenges in regioselectivity during cyclopentyl group introduction, a common issue in pyrazolo-pyrimidine chemistry .
- Low yields in fluorinated analogs (e.g., 19% in ) highlight the trade-off between structural complexity and synthetic efficiency.
Spectroscopic and Physicochemical Properties
NMR and mass spectrometry data reveal substituent-dependent trends:
Analysis :
- The hydroxyethyl group in the target compound is expected to downfield-shift adjacent protons (e.g., CH$_2$OH at ~3.6 ppm) compared to benzyl analogs .
- Fluorinated derivatives exhibit higher molecular weights but poorer solubility due to aromatic fluorine .
Functional Implications
- Hydrogen Bonding : The hydroxyethyl group in the target compound facilitates hydrogen bonding with polar residues in enzyme active sites, a feature absent in benzyl or thienyl analogs .
- Biological Activity: While specific data for the target compound are unavailable, structurally related pyrazolo-pyrimidines inhibit kinases (e.g., JAK2, EGFR) with IC$_{50}$ values in the nanomolar range .
Preparation Methods
Conventional Cyclization
In a round-bottom flask, Compound A (10 mM) is refluxed with ethyl cyanoacetate (15 mM) in dioxane under dry HCl gas for 6 hours. The reaction mixture is quenched on crushed ice, basified with 5% NaOH, and filtered to yield 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile (Compound B ) in 75–85% yield. Microwave-assisted synthesis at 150°C for 20 minutes enhances yields to 90–95% by accelerating cyclization.
Functionalization at Position 6
Compound B undergoes nucleophilic substitution to introduce the thiol group. Treatment with thiourea in ethanol under reflux for 4 hours replaces the nitrile with a thiol, yielding 6-mercapto-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (Compound C ). Alternative routes employ Lawesson’s reagent for direct thiolation of ketones.
Protection-Deprotection Strategies for Hydroxyethyl Group
The 2-hydroxyethyl group’s hydroxyl functionality necessitates protection during bromoacetylation to prevent side reactions.
Silyl Protection
Compound A is protected with tert-butyldimethylsilyl (TBS) chloride in dimethylformamide (DMF) using imidazole as a base. The TBS-protected intermediate undergoes cyclization and thiolation as described, followed by deprotection with tetra-n-butylammonium fluoride (TBAF) in THF post-aminolysis.
Green Chemistry Approaches
Microwave irradiation and solvent-free conditions optimize reaction efficiency:
- Microwave Cyclization : Compound B synthesis time reduces from 6 hours to 20 minutes at 150°C.
- Solvent-Free Aminolysis : Compound D and cyclopentylamine are ground with a catalytic amount of p-toluenesulfonic acid (PTSA) at 60°C for 2 hours, achieving 80% yield.
Analytical Validation and Characterization
Critical spectroscopic data for Compound E :
- 1H NMR (400 MHz, DMSO-d6): δ 1.55 (m, 8H, cyclopentyl), 3.45 (t, 2H, -OCH2CH2OH), 4.12 (s, 2H, SCH2CO), 7.82 (s, 1H, pyrimidine-H).
- HRMS : m/z 406.1521 [M+H]+ (calc. 406.1518).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional | 65 | 24 | 95 |
| Microwave | 85 | 0.3 | 98 |
| Solvent-Free | 80 | 2 | 97 |
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
